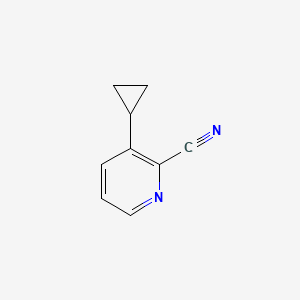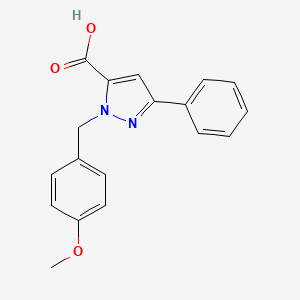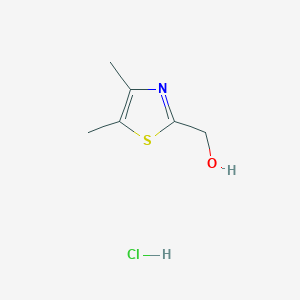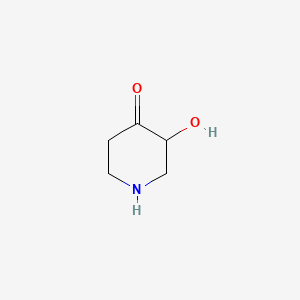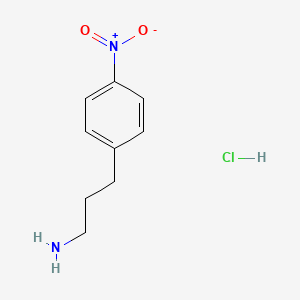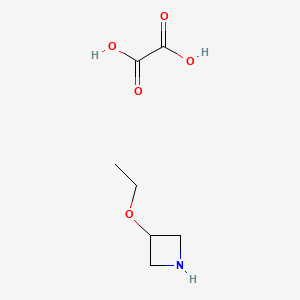
3-Ethoxy-azetidine oxalate
Übersicht
Beschreibung
3-Ethoxy-azetidine oxalate is a chemical compound that belongs to the class of azetidine derivatives . It has the molecular formula C7H13NO5 and the molecular weight of 191.18 g/mol . This compound is an off-white solid .
Synthesis Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Molecular Structure Analysis
The molecular structure of 3-Ethoxy-azetidine oxalate is represented by the linear formula C7H13NO5 . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Physical And Chemical Properties Analysis
3-Ethoxy-azetidine oxalate is an off-white solid . It has the molecular formula C7H13NO5 and the molecular weight of 191.18 g/mol .Wissenschaftliche Forschungsanwendungen
Oxalates in Environmental and Biological Systems
- Biomarker Responses in Fish Exposed to PAHs : Santana et al. (2018) conducted a systematic review and meta-analysis on biomarker responses in fish exposed to polycyclic aromatic hydrocarbons (PAHs), highlighting the significant effects of PAHs exposure on various biomarkers. This study underscores the utility of certain biomarkers, such as ethoxyresorufin-O-deethylase (EROD), in assessing environmental pollution and its impact on aquatic life, which may be relevant for understanding the interactions of "3-Ethoxy-azetidine oxalate" with similar systems (Santana et al., 2018).
Antioxidant Activity Assays
- Chemistry Behind Antioxidant Capacity Assays : Huang, Ou, and Prior (2005) reviewed the chemical principles of antioxidant capacity assays, which could be pertinent to the study of "3-Ethoxy-azetidine oxalate" if its antioxidant properties are of interest. The assays discussed include those based on hydrogen atom transfer and electron transfer, which are essential for evaluating the antioxidant potential of compounds (Huang et al., 2005).
Oxalates in Medical Applications
- Dentin Hypersensitivity and Oxalates : Cunha-Cruz et al. (2011) systematically reviewed clinical trials on oxalate treatments for dentin hypersensitivity, concluding that current evidence does not strongly support the use of oxalates, with the possible exception of 3% monohydrogen-monopotassium oxalate. This finding may inform research into the potential biomedical applications of "3-Ethoxy-azetidine oxalate" (Cunha-Cruz et al., 2011).
Analytical Methods for Antioxidant Activity
- Analytical Methods in Determining Antioxidant Activity : Munteanu and Apetrei (2021) provided a critical presentation of tests used to determine antioxidant activity, which could be relevant for exploring the antioxidant properties of "3-Ethoxy-azetidine oxalate". The review discusses various assays and their applicability, advantages, and disadvantages (Munteanu & Apetrei, 2021).
Therapeutic Target for Oxaluria
- Stiripentol as a Therapeutic Target to Reduce Oxaluria : Letavernier and Daudon (2020) highlighted LDH as a potential therapeutic target for reducing oxalate synthesis and urine oxalate excretion. This insight into oxalate metabolism and potential therapeutic interventions could be relevant for the pharmacological applications of "3-Ethoxy-azetidine oxalate" (Letavernier & Daudon, 2020).
Safety And Hazards
Zukünftige Richtungen
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . In this review, we provide an overview of the synthesis, reactivity and application of azetidines that have been published in the last years with a focus on the most recent advances, trends and future directions .
Eigenschaften
IUPAC Name |
3-ethoxyazetidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2H2O4/c1-2-7-5-3-6-4-5;3-1(4)2(5)6/h5-6H,2-4H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWZUFJXXWHORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CNC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-azetidine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



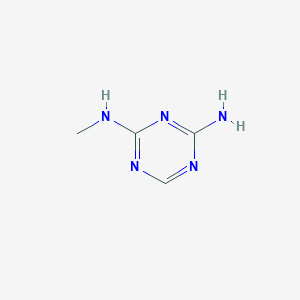
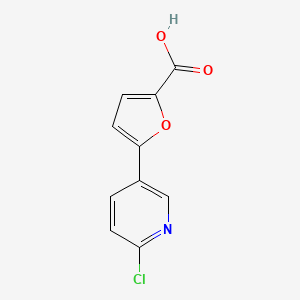
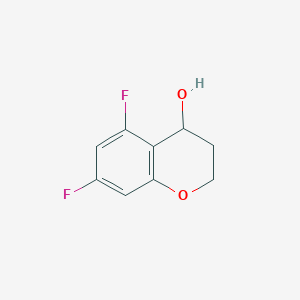
![4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile](/img/structure/B1424311.png)
![5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole](/img/structure/B1424315.png)

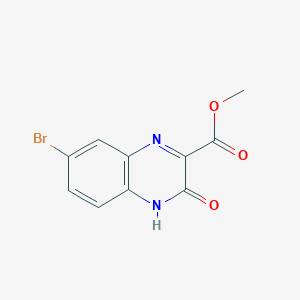
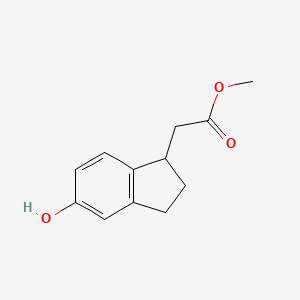
![3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride](/img/structure/B1424321.png)
